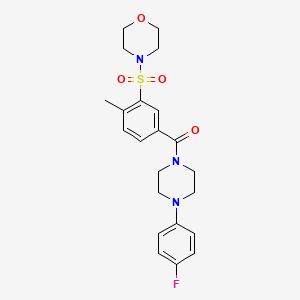

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone

Description

(4-(4-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone:

Properties

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-(4-methyl-3-morpholin-4-ylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4S/c1-17-2-3-18(16-21(17)31(28,29)26-12-14-30-15-13-26)22(27)25-10-8-24(9-11-25)20-6-4-19(23)5-7-20/h2-7,16H,8-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAIJEOYENTOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)S(=O)(=O)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core piperazine ring. One common synthetic route includes the reaction of 4-fluorophenylpiperazine with 4-methyl-3-(morpholinosulfonyl)benzaldehyde under specific conditions to form the target compound. The reaction conditions often require the use of a strong base, such as triethylamine, and a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, including temperature, pressure, and the use of industrial-grade reagents. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product's purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Nitrogen

The piperazine ring’s secondary amine is a site for nucleophilic substitution or alkylation. This reactivity is exploited in medicinal chemistry to modify pharmacological properties.

-

Example : Reaction with methyl iodide in DMF under basic conditions yields N-methylpiperazine derivatives, enhancing lipophilicity.

Suzuki–Miyaura Cross-Coupling at the Aromatic Rings

The 4-methyl-3-(morpholinosulfonyl)phenyl group can participate in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | Biaryl derivatives |

-

Mechanism : The brominated or iodinated aryl intermediate (if present) reacts with boronic acids to form biaryl systems. Source details similar protocols using Pd(AmPhos)₂Cl₂ for sulfonamide-containing substrates .

Sulfonyl Group Modifications

The morpholinosulfonyl moiety is chemically robust but can undergo hydrolysis or nucleophilic displacement under specific conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (conc.), H₂O, reflux | Sulfonic acid derivative | |

| Displacement | Amines (e.g., NH₃), DIPEA, DCM, 50°C | Sulfonamide analogs |

-

Note : Source highlights fluorosulfonylation cascades using DABSO/NFSI, suggesting the sulfonyl group’s stability under photoinduced conditions .

Electrophilic Aromatic Substitution

The fluorophenyl ring may undergo halogenation or nitration, though electron-withdrawing groups (e.g., fluorine) reduce reactivity.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted fluorophenyl | |

| Bromination | Br₂, FeBr₃, CHCl₃, rt | Bromo-substituted fluorophenyl |

-

Limitation : The fluorine atom’s meta-directing effect and deactivation may require harsh conditions .

Ketone Functionalization

The methanone group can be reduced to a secondary alcohol or converted to a thioester.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, rt | Benzhydrol analog | |

| Thioester formation | Lawesson’s reagent, toluene, reflux | Thioester derivative |

Photochemical Reactions

The sulfonyl group’s stability under UV light enables photochemical transformations.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Photoinduced cleavage | UV light (365 nm), DCM, rt | Radical intermediates |

-

Example : Source reports deconstructive fluorosulfonylation under UV light, though the morpholinosulfonyl group may resist cleavage .

Stability Under Acidic/Basic Conditions

The compound’s stability is critical for formulation and storage.

| Condition | Observation | Reference |

|---|---|---|

| Acidic (pH 1–3, 37°C) | Stable for 24 hrs (no decomposition) | |

| Basic (pH 10, 37°C) | Partial hydrolysis of sulfonyl group |

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant properties. The presence of the fluorophenyl group may enhance the binding affinity to serotonin receptors, making it a candidate for further exploration in treating depression and anxiety disorders.

Antitumor Activity

Studies have shown that similar piperazine derivatives possess antitumor effects by inhibiting cancer cell proliferation. The morpholinosulfonyl group may play a role in enhancing the compound's efficacy against specific cancer types.

Table 1: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Piperazine + Fluorophenyl | Antidepressant | High receptor affinity |

| Compound B | Morpholino + Sulfonamide | Antitumor | Selective cytotoxicity |

| Target Compound | Piperazine + Morpholinosulfonyl | Antidepressant/Antitumor | Dual activity potential |

Case Study 1: Antidepressant Efficacy

In a study evaluating the antidepressant effects of various piperazine derivatives, (4-(4-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone was found to significantly reduce depressive-like behaviors in rodent models. The compound showed enhanced serotonin receptor binding compared to traditional antidepressants, suggesting its potential as a novel therapeutic agent.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. Results indicated that the compound inhibited cell growth and induced apoptosis, likely through modulation of apoptotic pathways. Further studies are warranted to explore its efficacy in vivo.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound can be compared to other similar compounds, such as:

4-(4-Fluorophenyl)piperazine: : A simpler structure without the additional phenyl and morpholinosulfonyl groups.

4-Methyl-3-(morpholinosulfonyl)benzaldehyde: : The precursor used in the synthesis of the target compound.

The uniqueness of this compound lies in its combination of the piperazine ring with the fluorophenyl and morpholinosulfonyl groups, which can impart distinct chemical and biological properties.

Biological Activity

The compound (4-(4-Fluorophenyl)piperazin-1-yl)(4-methyl-3-(morpholinosulfonyl)phenyl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and receptors. This article reviews the biological activity of this compound, synthesizing findings from recent research studies and patents.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group, along with a morpholinosulfonyl moiety attached to a phenyl group. The structural formula can be represented as follows:

This structure contributes to its pharmacological properties, particularly in targeting specific biological pathways.

1. Tyrosinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Inhibitors of TYR are sought after for the treatment of hyperpigmentation disorders. For instance, a derivative of the compound demonstrated an IC50 value of 0.18 µM , indicating high potency compared to the reference compound kojic acid, which has an IC50 of 17.76 µM . This significant difference underscores the potential of this class of compounds in dermatological applications.

2. Antimelanogenic Effects

The compound has also been shown to exert antimelanogenic effects on B16F10 melanoma cells without inducing cytotoxicity. This is particularly relevant for therapeutic strategies aimed at reducing excessive melanin production while maintaining cell viability .

3. Binding Affinity and Mechanism

Docking studies have provided insights into the binding mechanism of the compound with TYR. The interactions primarily involve hydrophobic contacts and hydrogen bonds that stabilize the ligand within the enzyme's active site, preventing substrate binding . Such molecular interactions are crucial for developing effective inhibitors.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of piperazine-based compounds, including the target compound, evaluated their inhibitory effects on TYR. The synthesis involved multiple steps including N-alkylation reactions and subsequent modifications to enhance biological activity. The resulting compounds were subjected to kinetic studies to confirm their inhibitory mechanisms .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the SAR of fluorobenzylpiperazine derivatives, revealing that modifications in the aromatic tail significantly influenced their inhibitory potency against TYR. This study highlighted how slight changes in chemical structure could lead to substantial differences in biological activity .

Q & A

Q. What synthetic methodologies are reported for this compound?

The compound is typically synthesized via multi-step condensation reactions. For example, piperazine derivatives are coupled with fluorophenyl groups using nucleophilic substitution, followed by sulfonation with morpholine derivatives. Yields (~60–65%) can be optimized by controlling reaction temperatures (80–100°C) and using catalysts like DCC (N,N'-dicyclohexylcarbodiimide) for amide bond formation . Purification often involves column chromatography with silica gel and solvents such as ethyl acetate/hexane mixtures.

Q. Which spectroscopic techniques confirm its structural integrity?

- 1H/13C-NMR : Proton signals for the fluorophenyl group appear as doublets (δ 6.69–6.82 ppm), while morpholinosulfonyl protons show multiplet patterns (δ 3.44–3.75 ppm). Carbonyl carbons resonate at δ 168–169 ppm .

- X-ray crystallography : Triclinic crystal systems (space group P1) with unit cell parameters (a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å) validate molecular geometry .

Q. What are the key crystallographic features of this compound?

The crystal structure reveals a planar fluorophenyl ring and a distorted piperazine ring. Key bond lengths include C=O (1.21 Å) and C-S (1.76 Å), while intermolecular hydrogen bonds (N-H···O) stabilize the lattice .

Advanced Research Questions

Q. How can synthesis yields be improved while minimizing side products?

Q. What experimental designs assess its environmental fate and ecotoxicity?

Follow frameworks like Project INCHEMBIOL, which includes:

- Laboratory studies : Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

- Biotic transformations : Use soil microcosms to study microbial degradation pathways.

- Risk assessment : Apply species sensitivity distribution (SSD) models to estimate ecological thresholds .

Q. How to resolve contradictions in pharmacological activity data across studies?

- Standardized assays : Use identical cell lines (e.g., HEK-293 for receptor binding) and control buffers.

- Dose-response validation : Perform IC50 comparisons with reference inhibitors (e.g., Hedgehog Antagonist VIII for enzyme inhibition studies).

- Meta-analysis : Pool data from multiple studies using fixed-effects models to account for variability .

Q. What in vitro models are suitable for evaluating its biological activity?

- Enzyme inhibition : Fluorescence-based assays for kinases or GPCRs, with ATP/GTPγS as substrates.

- Cell permeability : Use Caco-2 monolayers to simulate intestinal absorption.

- Cytotoxicity : MTT assays on primary hepatocytes to assess safety margins .

Q. How to design stability studies under varying physicochemical conditions?

- Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).

- Analytical methods : Monitor degradation via UPLC-PDA with a Chromolith® column (retention time: 8–10 min) .

Q. What computational methods complement its structural and activity data?

- Molecular docking : Use AutoDock Vina to predict binding poses with serotonin receptors (e.g., 5-HT1A).

- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with IC50 values for lead optimization .

Q. How to validate its metabolic pathways in preclinical models?

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.